Mtb Lpd Inhibitory Scaffold: Class-Level Potency and Species Selectivity Versus Human Homolog
N-Methyl-N-(pyridin-3-yl)aminosulfonamide is a member of the N-methylpyridine-3-sulfonamide chemotype, which was identified from a high-throughput screen of >1.6 million compounds as a potent, species-selective inhibitor scaffold targeting Mtb Lpd [1]. The chemotype demonstrates low nanomolar affinity for Mtb Lpd with >1,000-fold selectivity versus the human Lpd homolog [1]. This selectivity is mechanistically attributed to hydrogen bonding between the sulfonamide amide oxygen and the mycobacterium-specific Arg93 residue within the lipoamide channel, a contact that is absent in the human enzyme [1]. In direct functional comparison, imidazol-4-yl-sulfonyl piperidines—another sulfonamide subclass identified as primary hits—failed to inhibit PDH complex activity as potently as N-methylpyridine-3-sulfonamides, indicating that the pyridine-based scaffold confers superior competitive capacity against the natural lipoamide substrate presented on the DlaT protein [1]. NOTE: This evidence is class-level inference; compound-specific IC₅₀/Ki values for N-Methyl-N-(pyridin-3-yl)aminosulfonamide (CAS 1565115-85-6) have not been individually reported in the published literature as of the search date.
| Evidence Dimension | Mtb Lpd inhibition potency and species selectivity |
|---|---|
| Target Compound Data | No compound-specific IC₅₀/Ki reported for CAS 1565115-85-6; chemotype representative SL827 Ki = 0.15 µM against Mtb Lpd in PDH complex; species selectivity index >1,000-fold vs. human Lpd |
| Comparator Or Baseline | Imidazol-4-yl-sulfonyl piperidines: IC₅₀ < 5 µM in reconfirmation assay but significantly less potent in PDH complex functional assay; Human Lpd: no inhibition by SL827 up to 100 µM |
| Quantified Difference | >600-fold increase in Ki when Arg93 is mutated to alanine (R93A: Ki ≈ 100 µM vs. WT Ki = 0.15 µM); >100-fold potency loss upon N-alkylation or linker elongation |
| Conditions | Mtb Lpd PDH complex assay containing AceE (E1), DlaT (E2), and Lpd (E3); R93A mutant vs. WT Lpd |
Why This Matters
The class-level >1,000-fold species selectivity provides a rationale for prioritizing this chemotype in anti-tubercular discovery programs targeting Mtb Lpd, a validated vulnerability where deletion of lpd drastically impairs Mtb's ability to establish infection in vivo.
- [1] Bryk R, et al. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. Biochemistry. 2013;52(51):9375–9384. doi:10.1021/bi401077f. View Source
